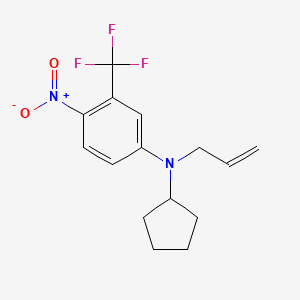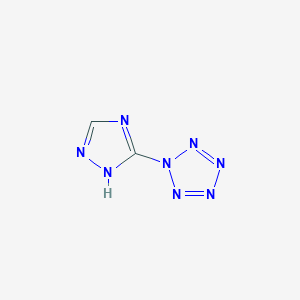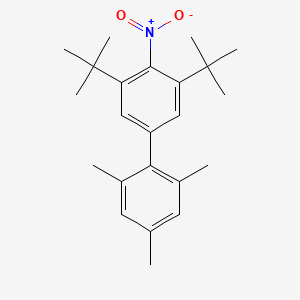
3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one is a compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. For instance, vinyl phosphates containing an ester functional group can be smoothly converted into trisubstituted buta-1,3-dienes via reaction with aryllithium reagents . Additionally, vinyl phosphordiamidates can be converted into α,β-unsaturated ketones using Grignard reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Aryllithium Reagents: Used in the synthesis of trisubstituted buta-1,3-dienes.
Grignard Reagents: Utilized for converting vinyl phosphordiamidates into α,β-unsaturated ketones.
Gold Catalysts: Employed in reactions involving propargylic esters and vinylazides to synthesize buta-1,3-dien-2-yl esters.
Major Products
The major products formed from these reactions include trisubstituted buta-1,3-dienes and α,β-unsaturated ketones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. For example, compounds similar to this one have been shown to inhibit tubulin polymerization by interacting at the colchicine-binding site on tubulin . This interaction disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: A compound with similar structural features and biological activities.
3-Allylazetidin-2-one: Another related compound with potential antiproliferative effects.
1-(Buta-1,3-dien-2-yl)pyrazoles: Compounds that share the buta-1,3-dienyl moiety and exhibit similar reactivity.
Uniqueness
3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Propiedades
Número CAS |
654058-24-9 |
|---|---|
Fórmula molecular |
C13H10O2 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
3-buta-1,3-dienylisochromen-1-one |
InChI |
InChI=1S/C13H10O2/c1-2-3-7-11-9-10-6-4-5-8-12(10)13(14)15-11/h2-9H,1H2 |
Clave InChI |
NCJLODXKOVAPFB-UHFFFAOYSA-N |
SMILES canónico |
C=CC=CC1=CC2=CC=CC=C2C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate](/img/structure/B12544187.png)
![N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium](/img/structure/B12544189.png)

![4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12544197.png)

![Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B12544199.png)






![Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl-](/img/structure/B12544235.png)
![Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]-](/img/structure/B12544236.png)
